

2-Butoxy-2-phenylacetophenone basic properties

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Compound of Interest

Compound Name: 2-Butoxy-2-phenylacetophenone

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An In-depth Technical Guide to 2-Butoxy-2-phenylacetophenone

This guide provides a comprehensive technical overview of **2-Butoxy-2-phenylacetophenone**, a key molecule in the field of polymer science. Designed for researchers, scientists, and professionals in drug development and advanced materials, this document delves into the compound's core properties, mechanism of action, synthesis, and applications, with a focus on scientific integrity and practical insights.

Part 1: Chemical Identity and Core Properties

The compound commonly known as **2-Butoxy-2-phenylacetophenone** is more formally identified by its IUPAC name, 2-Butoxy-1,2-diphenylethanone, or as Benzoin n-butyl ether. This distinction is critical for accurate literature searches and material sourcing. It belongs to the benzoin ether class of molecules, which are widely recognized for their utility as photoinitiators.

Its fundamental role is to absorb ultraviolet (UV) light and convert that light energy into chemical energy by generating reactive free radicals. These radicals then initiate polymerization, transforming a liquid monomer and oligomer formulation into a solid, cross-linked polymer. This process, known as UV curing, is foundational to numerous advanced manufacturing technologies.

Physicochemical Data Summary

Quantitative properties are summarized below. It is important to note that while the identity of the compound is well-established, specific experimental data such as melting and boiling points are not consistently reported in publicly available literature. For comparative context, data for the closely related and widely studied photoinitiator 2,2-Dimethoxy-2-phenylacetophenone (DMPA) is included.

Property	2-Butoxy-1,2-diphenylethanone (Benzoin n-butyl ether)	2,2-Dimethoxy-2-phenylacetophenone (DMPA) (for comparison)
CAS Number	22499-11-2[1]	24650-42-8[2]
Molecular Formula	C ₁₈ H ₂₀ O ₂ [3]	C ₁₆ H ₁₆ O ₃ [2]
Molecular Weight	268.35 g/mol	256.30 g/mol [2]
IUPAC Name	2-Butoxy-1,2-diphenylethanone[3]	1,2-Diphenyl-2,2-dimethoxyethan-1-one
Appearance	Reported as a clear yellow liquid[4]	White crystalline solid[5]
Melting Point	Data not readily available	67-70 °C[5]
Boiling Point	Data not readily available	Data not readily available
Solubility	Assumed soluble in common organic solvents and monomers	Soluble in most organic solvents
UV Absorption (λ _{max})	Expected in the ~250 nm and ~330 nm range (typical for benzoin ethers)	~252 nm, ~335 nm

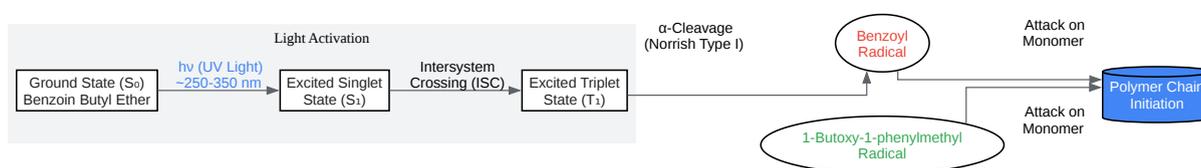
Part 2: Mechanism of Action - A Norrish Type I Photoinitiator

As a member of the substituted acetophenone family, Benzoin n-butyl ether functions as a Type I photoinitiator.[6] This classification is defined by the unimolecular nature of the radical generation step. The process follows a well-understood photochemical pathway:

- **Photon Absorption:** The benzoyl chromophore within the molecule absorbs a photon of UV light ($h\nu$), promoting it from its ground state (S_0) to an excited singlet state (S_1).
- **Intersystem Crossing (ISC):** The excited singlet state is very short-lived and efficiently undergoes intersystem crossing to a more stable, longer-lived excited triplet state (T_1). This triplet state is the true reactive species.
- **α -Cleavage:** The key event is the homolytic cleavage of the carbon-carbon bond adjacent (in the alpha position) to the carbonyl group. This bond is weakened in the triplet state. This fragmentation, known as a Norrish Type I reaction, is exceptionally efficient for benzoin ethers and results in the formation of two distinct free radicals.[7]
- **Radical Formation & Initiation:** The α -cleavage yields a Benzoyl Radical and a 1-Butoxy-1-phenylmethyl Radical. Both of these radical species are capable of attacking the double bonds of monomer molecules (e.g., acrylates), thereby initiating the chain-growth polymerization process that forms the polymer network.

Visualization of the Photolytic Cleavage Pathway

The following diagram illustrates the complete photoinitiation sequence from light absorption to the generation of polymer-initiating radicals.



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Caption: Photochemical activation and α -cleavage of Benzoin n-butyl ether.

Part 3: Experimental Protocols

The methodologies described herein are based on established chemical principles and provide a framework for the synthesis and subsequent characterization of 2-Butoxy-1,2-diphenylethanone.

Protocol 1: Two-Step Synthesis

This synthesis involves a classic benzoin condensation followed by a Williamson ether synthesis.

Step A: Synthesis of Benzoin Precursor This step utilizes a thiamine-catalyzed benzoin condensation, which is a greener alternative to traditional cyanide-catalyzed methods.[\[8\]](#)[\[9\]](#)

- **Catalyst Preparation:** In a 100 mL flask, dissolve 1.0 g of thiamine hydrochloride in 3.0 mL of water. Add 10 mL of 95% ethanol and cool the solution in an ice-water bath.
- **Base Addition:** While swirling in the ice bath, slowly add 2.0 mL of pre-chilled 5M NaOH solution dropwise over 5 minutes. A yellow color, indicating the formation of the active thiamine ylide, should appear.
- **Reactant Addition:** Remove the flask from the ice bath and add 6.0 mL of freshly distilled benzaldehyde. Swirl to mix thoroughly. The solution may initially appear milky before clearing.
- **Reaction:** Seal the flask (e.g., with Parafilm) and allow it to stand at room temperature for at least 24 hours. Crystals of benzoin should form during this time.
- **Isolation:** Collect the solid product by vacuum filtration. Wash the crystals with a cold 1:1 mixture of water and 95% ethanol to remove unreacted benzaldehyde and catalyst.
- **Purification:** Recrystallize the crude benzoin from hot 95% ethanol (~10 mL per gram of crude product) to yield pure benzoin as white crystals.[\[10\]](#)

Step B: Etherification of Benzoin This step converts the hydroxyl group of benzoin to a butyl ether.

- **Setup:** In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend 5.0 g of dry benzoin in 100 mL of anhydrous tetrahydrofuran (THF).

- **Base Addition:** Add 1.5 equivalents of a strong base, such as sodium hydride (NaH, 60% dispersion in mineral oil), portion-wise at 0 °C. Causality: The strong base is required to deprotonate the secondary alcohol of benzoin to form the more nucleophilic alkoxide.
- **Alkoxide Formation:** Allow the mixture to stir at room temperature for 1 hour. The formation of the sodium benzoin alkoxide may be observed as a color change or dissolution.
- **Alkylation:** Add 1.2 equivalents of 1-bromobutane dropwise via syringe.
- **Reaction:** Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- **Workup:** After cooling to room temperature, cautiously quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude oil can be purified by column chromatography on silica gel to yield the final product, 2-Butoxy-1,2-diphenylethanone.

Protocol 2: Analytical Characterization Workflow

To ensure the identity, purity, and suitability of the synthesized photoinitiator, a standard analytical workflow is essential.

- **Structure Verification (NMR & FTIR):**
 - ^1H and ^{13}C NMR: Dissolve the sample in CDCl_3 . The ^1H NMR spectrum should confirm the presence of aromatic protons, the benzylic proton, and the protons of the n-butyl group in the correct ratios and with expected chemical shifts and splitting patterns. The ^{13}C NMR will verify the number of unique carbon environments.
 - FTIR: Analyze the sample to confirm the presence of the characteristic carbonyl ($\text{C}=\text{O}$) stretch ($\sim 1680\text{ cm}^{-1}$) and the C-O-C ether stretch ($\sim 1100\text{ cm}^{-1}$), and the absence of the broad O-H stretch from the benzoin starting material.
- **Purity Assessment (HPLC):**

- Use a reverse-phase C18 column with a mobile phase gradient of acetonitrile and water.
- Monitor the eluent with a UV detector at a wavelength where the compound absorbs (e.g., 254 nm).
- Purity is determined by the area percentage of the main product peak.
- Photochemical Activity (UV-Vis Spectroscopy):
 - Dissolve a dilute solution of the photoinitiator in a suitable solvent (e.g., acetonitrile).
 - Record the UV-Vis spectrum to determine the absorption maxima (λ_{max}). Causality: This is a critical self-validating step. The λ_{max} values must overlap with the emission spectrum of the intended UV curing lamp to ensure efficient light absorption and initiation.[6]

Part 4: Applications in Research and Development

While the primary industrial application of Benzoin n-butyl ether is in the rapid, solvent-free curing of inks, coatings, and adhesives, its fundamental function as a radical generator opens pathways for its use in more advanced scientific fields.

- Fabrication of Advanced Materials: It can be used in stereolithography (SLA) 3D printing and for creating microfluidic devices, where precise spatial control of polymerization is required. [11]
- Biomaterial Synthesis: For drug development professionals, the most relevant application lies in the photopolymerization of biocompatible hydrogels. While this specific initiator's cytotoxicity would need to be rigorously evaluated, analogous Type I photoinitiators are widely used to cross-link functionalized biopolymers (e.g., PEGDA, GelMA) to create scaffolds for tissue engineering, controlled drug release matrices, and 3D cell culture environments.[12] The choice of photoinitiator is critical in these applications to balance curing efficiency with cell viability.[11][12]

Part 5: Safety and Handling

Proper handling of 2-Butoxy-1,2-diphenylethanone is essential. The following guidelines are based on available safety data and best practices for handling chemical reagents.

- Personal Protective Equipment (PPE): Always wear chemical-impermeable gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[1]
- Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[1]
- Contact Avoidance: Avoid all contact with skin and eyes. In case of skin contact, wash immediately and thoroughly with soap and water. For eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.[1]
- Ingestion: Do not ingest. If swallowed, rinse mouth with water (do not induce vomiting) and seek immediate medical attention.[1]
- Storage: Store in a tightly sealed container in a cool, dry place, protected from light.
- Toxicological Insight: While specific toxicological data for this compound is limited, it is structurally related to benzoin and contains a butoxy ether moiety. Precursors like benzaldehyde and potential hydrolysis products like 2-butoxyethanol are known irritants.[13] Therefore, a cautious approach to handling is warranted.

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